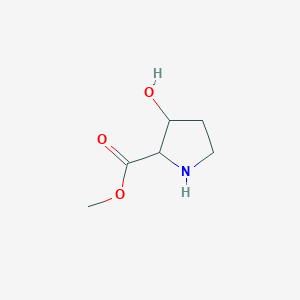

Methyl 3-hydroxypyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYEFZGORKEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Hydroxypyrrolidine 2 Carboxylate

Chiral Pool Synthetic Approaches

Chiral pool synthesis leverages naturally occurring enantiomerically pure compounds as starting materials, preserving their inherent stereochemistry to build the target molecule. This approach is often efficient as the core chiral framework is pre-established.

L-proline and its hydroxylated derivatives, such as 4-hydroxy-L-proline, are common and effective starting materials for synthesizing methyl 3-hydroxypyrrolidine-2-carboxylate. smolecule.comnih.gov The fundamental pyrrolidine (B122466) ring structure is already present in these precursors, making the synthetic task a matter of functional group manipulation. The synthesis conceptually involves the hydroxylation at the C3 position and the esterification of the carboxylic acid. smolecule.com For instance, starting from N-protected 4-hydroxy-L-proline, a multi-step sequence involving manipulation of the hydroxyl group and subsequent introduction of a hydroxyl at the 3-position can yield the desired product.

Table 1: Chiral Pool Synthesis from Proline Derivatives

| Starting Material | Key Transformation Steps | Advantage |

|---|---|---|

| L-Proline | Introduction of hydroxyl group at C3, Esterification of carboxylic acid | Readily available and economic starting material. |

| (2S,4R)-4-Hydroxy-L-proline | Functional group interconversion to move hydroxyl from C4 to C3, Esterification | Pre-existing pyrrolidine ring and hydroxyl group. smolecule.com |

Non-amino acid chiral precursors are also employed to construct the pyrrolidine ring. L-Malic acid, a C4-dicarboxylic acid, can serve as a versatile starting point. nih.govgoogle.com Its synthesis into the target molecule involves a sequence of reactions to introduce the nitrogen atom and form the heterocyclic ring.

A more direct chiral pool precursor is 4-amino-(S)-2-hydroxybutylic acid. smolecule.comgoogle.com The synthesis from this starting material typically involves an initial protection of the amine group, followed by the reduction of the carboxylic acid to a primary alcohol. This alcohol is then activated, often through halogenation, to transform it into a good leaving group. Subsequent intramolecular cyclization via nucleophilic attack by the deprotected amine group forms the desired 3-hydroxypyrrolidine ring, which is then esterified. google.com

Table 2: Chiral Pool Synthesis from Hydroxy Acids

| Starting Material | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| L-Malic Acid | Conversion to an amino alcohol derivative followed by cyclization. nih.govgoogle.com | N-protected amino-epoxides or diols. |

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies aim to create the chiral centers of the target molecule with high stereocontrol, often using catalytic methods. These approaches offer flexibility in designing the pyrrolidine core.

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for constructing five-membered heterocyclic rings like pyrrolidine. nih.govrsc.org This reaction involves the cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile (an electron-deficient alkene). nih.gov The azomethine ylide can be generated in situ, for example, through the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.gov By using chiral catalysts or chiral auxiliaries, this reaction can be rendered highly stereoselective, providing access to enantiomerically enriched pyrrolidines. rsc.org The reaction's versatility allows for the synthesis of highly substituted and functionalized pyrrolidine rings, making it a key strategy in modern organic synthesis. nih.govresearchgate.net

Table 3: Asymmetric 1,3-Dipolar Cycloaddition

| Reaction Components | Catalyst/Control Element | Outcome |

|---|---|---|

| Azomethine Ylide + Dipolarophile | Chiral Lewis Acids (e.g., Silver or Copper complexes) | High regio- and stereoselectivity, forming multiple stereocenters in one step. rsc.orgresearchgate.net |

Asymmetric organocatalysis has become a major pillar of asymmetric synthesis, complementing metal-catalyzed and biocatalytic methods. greyhoundchrom.comnih.gov This field heavily utilizes small chiral organic molecules, with L-proline and its derivatives being among the most prominent catalysts. greyhoundchrom.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. For pyrrolidine synthesis, organocatalysts can be used to facilitate key bond-forming reactions, such as Michael additions of aldehydes to nitroolefins, which can be elaborated to form the pyrrolidine ring. nih.govbeilstein-journals.org The advantages of organocatalysis include operational simplicity, low toxicity, and the availability of catalysts, contributing to greener synthetic processes. greyhoundchrom.com

Table 4: Organocatalytic Approaches to Pyrrolidine Synthesis

| Reaction Type | Typical Organocatalyst | Mechanism of Activation |

|---|---|---|

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Iminium ion catalysis |

| Aldol (B89426) Reaction | L-proline, Prolinamides | Enamine catalysis greyhoundchrom.com |

Biocatalysis offers a highly selective and environmentally benign route for specific chemical transformations. For the synthesis of 3-hydroxypyrrolidines, enzyme-mediated hydroxylation is a particularly direct and attractive strategy. google.com This approach involves the selective insertion of an oxygen atom into a non-activated C-H bond of an N-protected pyrrolidine precursor. researchgate.net Microorganisms such as Sphingomonas sp. HXN-200 have been identified to contain cytochrome P450 enzymes capable of performing this regio- and stereoselective hydroxylation with high activity. researchgate.net This method can provide access to either the (R) or (S) enantiomer of the 3-hydroxypyrrolidine depending on the specific N-protecting group and the biocatalyst used. researchgate.net More recently, one-pot photoenzymatic routes have been developed, combining photochemical oxyfunctionalization to form an N-protected 3-pyrrolidinone intermediate with a subsequent stereoselective enzymatic reduction to yield the chiral alcohol. d-nb.info

Table 5: Biocatalytic Hydroxylation of Pyrrolidines

| Biocatalyst/Enzyme System | Substrate | Key Features |

|---|---|---|

| Sphingomonas sp. HXN-200 (whole cells) | N-protected pyrrolidines (e.g., N-benzoyl, N-Boc) | Highly regio- and stereoselective hydroxylation at C3. researchgate.net |

| L-proline cis-3-hydroxylase | L-proline | High-yield production of cis-3-hydroxy-L-proline. alfa-chemistry.com |

| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | Stereoselective reduction of a ketone to a chiral alcohol. d-nb.info |

Reductive Amination and Intramolecular Cyclization Pathways

Reductive amination followed by intramolecular cyclization represents a key strategy for the synthesis of pyrrolidine rings. This pathway often involves the transformation of a linear precursor containing both an amine and a carbonyl group (or a precursor that can generate one in situ), which then cyclizes and is reduced to form the saturated heterocyclic ring.

One established method begins with chiral precursors like 4-chloro-3-hydroxybutyronitrile. In this process, the nitrile group is reduced to a primary amine, which then undergoes an in situ intramolecular nucleophilic substitution to form the pyrrolidine ring. google.com The efficiency of this cyclization can be significantly hampered by side reactions, but the introduction of a suitable protecting group on the hydroxyl moiety can prevent the formation of byproducts and improve yields. google.com

Transaminases have also been employed in the stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. These enzymes catalyze the transfer of an amino group to the ketone, initiating a cascade that results in cyclization to the pyrrolidine ring with high enantiomeric excess. acs.org This biocatalytic approach offers a route to both enantiomers by selecting the appropriate transaminase. acs.org

Another variation is the amination-cyclization cascade, where an iodo-ketose, for example, reacts with an amine. This forms an imine which then undergoes intramolecular displacement of the iodide to yield a cyclic imine. Subsequent stereoselective reduction furnishes the final iminosugar, a class of compounds that includes hydroxylated pyrrolidines. nih.gov This method is highly atom-economical as it minimizes the use of protecting groups. nih.gov

| Precursor Type | Key Transformation | Reagents/Catalysts | Notes |

| ω-chloroketones | Transaminase-catalyzed amination and spontaneous cyclization | Transaminases (TAs), Pyridoxal-5′-phosphate (PLP), Isopropylamine (IPA) | Access to both enantiomers with up to >99.5% ee. acs.org |

| 4-halo-3-hydroxybutyronitrile | Reduction of nitrile and in situ intramolecular cyclization | Metal catalyst (for hydrogenation), Hydroxyl protecting groups | Protecting the hydroxyl group is crucial to prevent side reactions and improve yield. google.com |

| Iodo-ketoses | One-step amination-cyclization cascade | Aqueous NH₃, NaCNBH₃ | Highly atom-economic, minimal protecting groups required. nih.gov |

| Amino alcohols | Intramolecular N-alkylation via oxidation/reductive amination | TEMPO-BAIB-HEH-Brønsted acid catalysis | Metal-free conditions, avoids toxic alkyl halides. organic-chemistry.org |

Ring Construction and Modification Reactions

The construction of the pyrrolidine skeleton is a central theme in organic synthesis, with numerous strategies developed for its formation. Many approaches utilize cyclic precursors like proline or 4-hydroxyproline (B1632879), which already contain the core ring structure. mdpi.comnih.gov However, forming the ring from acyclic precursors offers greater flexibility for introducing diverse substituents.

Key strategies for pyrrolidine ring formation from acyclic compounds include:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a dipolarophile (e.g., an alkene). tandfonline.comnih.govresearchgate.net The azomethine ylide is typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde. tandfonline.commdpi.com This approach allows for the highly diastereoselective synthesis of polysubstituted pyrrolidines. tandfonline.commdpi.com

Intramolecular Cyclization: A common strategy involves the cyclization of a linear molecule containing a nucleophilic amine and an electrophilic center, such as an alcohol that has been converted into a good leaving group. For instance, the cyclization of an azide precursor can be achieved in two stages: reduction of the azide to an amine, followed by intramolecular cyclization upon refluxing. mdpi.com

Ring Contraction: Innovative methods have been developed that involve the contraction of larger rings, such as pyridines. A photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives, proceeding through a 2-silyl-1,2-dihydropyridine intermediate. nih.gov

Natural amino acids often serve as starting materials. For example, glutamic acid can be converted to chiral 4-amino-2-hydroxybutyric acid, which then undergoes intramolecular cyclization to yield a protected 3-hydroxy-pyrrolidinone. google.com This lactam can then be further modified. google.com

The reduction of a lactam (a cyclic amide) to the corresponding cyclic amine is a fundamental step in many syntheses of pyrrolidine derivatives. This transformation is crucial when the synthetic strategy involves the initial formation of a pyroglutamate or a related lactam intermediate. smolecule.com

A common route to this compound involves the cyclization of a precursor like 4-amino-2-hydroxybutyric acid to form a 3-hydroxy-pyrrolidinone (a lactam). google.com The subsequent reduction of the lactam's carbonyl group yields the desired pyrrolidine.

Strong reducing agents are typically required for this transformation due to the stability of the amide bond.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and frequently used reagent for the reduction of amides and lactams to amines. google.com

Diborane (B₂H₆): Diborane is another effective reagent for lactam reduction, though it can be expensive for large-scale applications. google.com

Sodium Borohydride (NaBH₄) with an Additive: While NaBH₄ alone is generally not strong enough to reduce lactams, its reactivity can be enhanced. For example, the combination of sodium borohydride and sulfuric acid in a solvent like diglyme can be used for the amide reduction of lactam intermediates. google.com

The choice of reducing agent can be critical for industrial-scale synthesis, where cost, safety, and scalability are major considerations. The use of harsh reducing agents like LiAlH₄ can sometimes be problematic for industrial applications. google.com

| Lactam Precursor | Reducing Agent | Conditions | Product Type |

| Protected 3-hydroxy-pyrrolidinone | Lithium Aluminum Hydride (LiAlH₄) | N/A | 3-hydroxypyrrolidine derivative google.com |

| Protected 3-hydroxy-pyrrolidinone | Diborane (B₂H₆) | N/A | 3-hydroxypyrrolidine derivative google.com |

| Lactam compound from 4-amino-(S)-2-hydroxybutylic acid ester | Sodium Borohydride (NaBH₄) / Sulfuric Acid | Diglyme solvent, 20 to 150°C | (S)-3-hydroxypyrrolidine google.com |

Derivatization and Functional Group Interconversions

The presence of multiple reactive functional groups—specifically the secondary amine and the hydroxyl group—in this compound necessitates the use of protecting groups for selective chemical transformations. Regioselective protection and deprotection are crucial for controlling the outcome of subsequent reactions. rsc.org

Amine Protection: The secondary amine is often protected to prevent its interference in reactions targeting the hydroxyl group or the ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. nih.govnih.gov

Hydroxyl Protection: The hydroxyl group may also require protection, depending on the desired reaction sequence. The choice of protecting group is critical and depends on the stability required and the conditions for its eventual removal. Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl), are common choices for protecting hydroxyl groups. nih.gov

The development of regioselective methods is a significant area of research, aiming to simplify the preparation of partially substituted intermediates without complex multi-step protection-deprotection sequences. rsc.org For example, in the synthesis of related pyrrolidine structures, one-pot silylation and acetylation methods have been developed to achieve regioselectivity. rsc.org

| Functional Group | Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Amine (N-H) | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl nih.govnih.gov |

| Hydroxyl (O-H) | tert-butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Tetrabutylammonium fluoride (TBAF) nih.gov |

| Hydroxyl (O-H) | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) beilstein-journals.org |

| Amine (N-H) | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-succinimide | Piperidine (B6355638) |

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes acylation and other N-substitution reactions. These reactions are fundamental for incorporating the pyrrolidine scaffold into larger molecules, such as peptides or pharmaceutical agents.

N-Acylation: This reaction involves the formation of an amide bond by treating the pyrrolidine with an acylating agent. Common acylating agents include:

Acid Chlorides and Anhydrides: These are highly reactive and provide a straightforward method for acylation.

Carboxylic Acids with Coupling Reagents: In peptide synthesis, for instance, a carboxylic acid (such as a protected amino acid) is activated with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) before being reacted with the pyrrolidine amine. nih.gov For example, a bis-pyrrolidine can be reacted with N-(methoxycarbonyl)-L-valine to form a more complex structure, a key step in the synthesis of the antiviral drug Daclatasvir. mdpi.com

N-Alkylation/Arylation: The nitrogen can also be substituted with alkyl or aryl groups. This can be achieved through various methods, including reductive amination with an aldehyde or ketone, or nucleophilic substitution with an alkyl halide. For example, N-aryl-substituted azacycles can be prepared from arylamines and cyclic ethers in the presence of POCl₃ and DBU.

These derivatization reactions are essential for building molecular complexity and are widely used in the synthesis of biologically active compounds containing the 3-hydroxypyrrolidine core.

Chemoselective Oxidation and Reduction Transformations of the Pyrrolidine Ring System

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules, and the ability to perform chemoselective oxidation and reduction reactions on this system is crucial for synthesizing complex derivatives. These transformations allow for the introduction or modification of functional groups at specific positions on the ring, enabling the fine-tuning of molecular properties.

Chemoselective Oxidation

Oxidation of the pyrrolidine ring can be achieved using various methods, ranging from electrochemical techniques to hypervalent iodine reagents and biocatalysis. A significant focus has been on the oxidation of the carbon atom alpha to the nitrogen, leading to the formation of lactams (pyrrolidinones) or intermediates like N-acyliminium ions.

An efficient method for this transformation is the selective electrochemical aminoxyl-mediated Shono-type oxidation. organic-chemistry.orgsemanticscholar.org This approach converts functionalized pyrrolidines into the corresponding pyrrolidinones under mild conditions with high functional group compatibility. organic-chemistry.org The use of a mediator such as ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) can lower the required oxidation potential, enhancing the reaction's efficiency. organic-chemistry.org This electrochemical method represents a scalable and sustainable alternative to traditional chemical oxidation. organic-chemistry.org

Hypervalent iodine(III) reagents have also been employed for the oxidation of N-protected pyrrolidines. nih.gov For example, treatment of N-isopropyloxy protected pyrrolidine with a modified Willgerodt's reagent, dichloro(4-nitrophenyl)iodane, can yield α,β,β-oxidation products. nih.gov The addition of methanol (B129727) to the solvent can lead to the trapping of an N-acyliminium ion intermediate, resulting in an α-methoxy derivative. nih.gov

Biocatalysis offers a highly regio- and stereoselective method for the oxidation of nonactivated carbon atoms in the pyrrolidine ring. The bacterium Sphingomonas sp. HXN-200 has been used for the hydroxylation of various N-substituted pyrrolidines to yield 3-hydroxy derivatives. researchgate.net The stereochemical outcome and activity of the hydroxylation can be influenced by the nature of the N-protecting group on the pyrrolidine ring. researchgate.net For instance, hydroxylation of N-benzoyl- and N-benzyloxycarbonyl-pyrrolidines provides the (R)-3-hydroxypyrrolidines, while N-phenoxycarbonyl-pyrrolidine gives the (S)-enantiomer. researchgate.net

| Reaction Type | Reagent/Catalyst | Substrate Example | Product Type | Key Features |

| Electrochemical Oxidation | ketoABNO (mediator) | Functionalized Pyrrolidines | Pyrrolidinones | Mild conditions, high selectivity, scalable organic-chemistry.org |

| Hypervalent Iodine Oxidation | Dichloro(4-nitrophenyl)iodane | N-isopropyloxy-pyrrolidine | α,β,β-oxidation products | Mediated by Iodine(III) reagents nih.gov |

| Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | N-protected Pyrrolidines | 3-Hydroxypyrrolidines | High regio- and stereoselectivity researchgate.net |

Chemoselective Reduction

Chemoselective reduction of the pyrrolidine ring system often involves the transformation of carbonyl functionalities, such as those in pyrrolidinones or ester groups attached to the ring. These reductions are fundamental steps in the synthesis of various alkaloids and pharmaceutical agents.

For instance, the reduction of an ester group on a pyrrolidine ring can be achieved using powerful reducing agents. The synthesis of Clemastine, an antihistamine, involves a precursor where an ester group on the pyrrolidine ring is reduced using lithium aluminum hydride (LiAlH₄). mdpi.com This step is crucial for converting the carboxylic acid homologue into a hydroxyethylpyrrolidine derivative. mdpi.com Similarly, the synthesis of many drugs begins with the reduction of proline, often using LiAlH₄, to produce (S)-prolinol, a versatile chiral building block. mdpi.com

The reduction of lactams (pyrrolidinones) to the corresponding pyrrolidines is another important transformation. While specific examples for this compound are not detailed, the general methodology involves the use of reagents like borane complexes or aluminum hydrides. These methods are foundational in synthetic organic chemistry for converting cyclic amides back to cyclic amines.

Nucleophilic Substitution Reactions on Pyrrolidine-2-carboxylate Derivatives

Pyrrolidine-2-carboxylate derivatives, particularly those derived from optically pure sources like proline and 4-hydroxyproline, are invaluable chiral building blocks in organic synthesis. mdpi.comsmolecule.com Nucleophilic substitution reactions on these scaffolds are a primary strategy for introducing molecular complexity and synthesizing a wide array of functionalized pyrrolidines. mdpi.com These reactions can occur at various positions on the pyrrolidine ring, depending on the starting material and the reaction conditions.

A common strategy involves using the hydroxyl group of 4-hydroxyproline derivatives as a handle for nucleophilic substitution. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a nucleophile. This approach allows for the stereocontrolled introduction of various substituents at the C4 position.

Nucleophilic substitution can also involve the pyrrolidine nitrogen atom acting as the nucleophile. This is a fundamental reaction for N-alkylation, N-arylation, or N-acylation, attaching the pyrrolidine moiety to other molecular fragments. For example, the synthesis of the ACE inhibitor Enalapril involves the condensation of a proline derivative with a suitable electrophile. mdpi.com

The reactivity of the pyrrolidine ring in nucleophilic aromatic substitution (SNAr) has also been studied. In these cases, the pyrrolidine acts as the nucleophile, attacking an electron-deficient aromatic ring. researchgate.netnih.gov The reaction proceeds via a stepwise addition-elimination mechanism, forming a zwitterionic intermediate. nih.gov The rate and feasibility of such reactions are highly dependent on the substituents on the aromatic electrophile. researchgate.netnih.gov

| Reaction Type | Role of Pyrrolidine Derivative | Nucleophile | Electrophile | Product |

| Substitution at C4 | Substrate (e.g., 4-hydroxyproline derivative) | Various (e.g., azides, amines) | Activated C4 position (e.g., tosylate) | 4-substituted pyrrolidines |

| N-Alkylation/Acylation | Nucleophile | Pyrrolidine Nitrogen | Alkyl halides, Acyl chlorides | N-substituted pyrrolidines mdpi.com |

| SNAr Reaction | Nucleophile | Pyrrolidine | Electron-deficient aromatics (e.g., nitrothiophenes) | N-aryl pyrrolidines researchgate.netnih.gov |

These nucleophilic substitution reactions are central to the synthesis of numerous pharmaceuticals. For instance, the synthesis of Avanafil, a PDE5 inhibitor, involves the condensation of a carboxylic acid with (S)-prolinol, where the prolinol is derived from the reduction of proline. mdpi.com This demonstrates how a combination of reduction and nucleophilic substitution on a pyrrolidine-2-carboxylate precursor leads to complex drug molecules. mdpi.com

Stereochemical Aspects and Chirality Control in Synthesis

Diastereoselective and Enantioselective Pathways to Hydroxypyrrolidine-2-carboxylates

Achieving stereocontrol in the synthesis of hydroxypyrrolidine-2-carboxylates can be accomplished through various diastereoselective and enantioselective pathways. These methods often involve either creating the heterocyclic ring from acyclic precursors with stereocenters already established or by modifying existing chiral pyrrolidine (B122466) scaffolds. mdpi.comnih.gov

A common and effective strategy is to start from readily available chiral precursors, a method known as chiral pool synthesis. researchgate.net Naturally occurring amino acids like (2S,4R)-4-hydroxyproline and glutamic acid serve as excellent starting materials. mdpi.comresearchgate.netsmolecule.com For instance, the synthesis of drugs like Ertapenem and Meropenem has been successfully carried out using (2S,4R)-4-hydroxypyrrolidine carboxylic acid as the foundational block. mdpi.comresearchgate.net This approach ensures high optical purity in the final product because the initial chirality is carried through the synthetic sequence. mdpi.com

Another powerful method involves the asymmetric [3+2] cycloaddition reaction, where azomethine ylides react with electron-deficient alkenes. mdpi.comacs.org This method constructs the pyrrolidine ring and can set multiple stereocenters simultaneously. The stereochemical outcome is controlled by the geometry of the azomethine ylide and the use of chiral catalysts or auxiliaries. mdpi.comacs.org

Furthermore, diastereoselective functionalization of a pre-existing pyrrolidine ring is a viable pathway. A notable example is the diastereoselective enolate hydroxylation. nsf.gov In one reported synthesis, a regioselective enolate formation followed by hydroxylation using Davis' oxaziridine (B8769555) resulted in a high degree of anti-selectivity, yielding predominantly a single diastereomer. nsf.gov Similarly, Michael additions of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can produce γ-nitro aldehydes which are precursors to hydroxypyrrolidines with excellent enantioselectivity. rsc.org

The table below summarizes various synthetic strategies and their stereochemical outcomes.

Table 1: Selected Diastereoselective and Enantioselective Synthetic Pathways| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | (2S,4R)-4-hydroxyproline | Thionyl chloride, Methanol (B129727), Boc-anhydride | High optical purity maintained | mdpi.comresearchgate.net |

| Asymmetric Michael Addition | α,β-Unsaturated aldehydes, Nitromethane | Diphenylprolinol silyl (B83357) ether catalyst | 91-95% ee | rsc.org |

| Diastereoselective Hydroxylation | D-Glutamic acid derivative | Davis' oxaziridine, Camphorsulfonic acid | High anti-selectivity | nsf.gov |

| Reductive [3+2] Cycloaddition | Amides, Conjugated alkenes | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | High diastereoselectivity | acs.org |

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com In pyrrolidine synthesis, auxiliaries like Evans oxazolidinones can be used to control the stereochemistry of alkylation or aldol (B89426) reactions of acyclic precursors before the ring-closing step. acs.orgwikipedia.org

Asymmetric catalysis is a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. Both organocatalysis and transition-metal catalysis have been extensively applied to the synthesis of chiral pyrrolidines. mdpi.com

Organocatalysis: Chiral secondary amines, particularly those derived from proline, are highly effective organocatalysts. mdpi.comrsc.org For instance, diarylprolinol silyl ethers and various prolinamides catalyze the enantioselective Michael addition of ketones or aldehydes to nitroolefins, a key step in building blocks for hydroxypyrrolidines. mdpi.comrsc.org These catalysts typically operate by forming a chiral enamine or iminium ion intermediate, which shields one face of the molecule, directing the attack of the other reactant to the exposed face. mdpi.com

Transition-Metal Catalysis: Chiral metal complexes offer another powerful tool for stereocontrol.

Iridium Catalysis: Vaska's complex, [IrCl(CO)(PPh₃)₂], has been used for the reductive generation of azomethine ylides from amides, leading to highly diastereoselective [3+2] cycloaddition reactions. acs.org

Gold Catalysis: Chiral gold(I) complexes featuring ligands with remote C₂-symmetric 2,5-diarylpyrrolidines have demonstrated high enantioselectivity in cyclization reactions. researchgate.net

Cobalt Catalysis: A combination of a cobalt precursor and a modified bisoxazoline (BOX) ligand has been used for the asymmetric hydromethylation of 3-pyrrolines, achieving outstanding enantioselectivity in producing 3-methylpyrrolidine (B1584470) derivatives. nih.gov

Enzymatic Catalysis: Biocatalysts, such as engineered cytochrome P450 enzymes and transaminases, offer a green and highly selective alternative. acs.orgnih.gov Directed evolution has produced enzyme variants that can catalyze intramolecular C-H amination to form chiral pyrrolidines with high efficiency and enantioselectivity (up to 99:1 er). acs.org

Table 2: Examples of Chiral Catalysts in Pyrrolidine Synthesis

| Catalyst/System | Catalyst Type | Reaction | Result | Reference(s) |

|---|---|---|---|---|

| Diarylprolinol silyl ethers | Organocatalyst | Michael Addition | 53-94% yield, 91-95% ee | rsc.org |

| trans-4-Hydroxy-(S)-prolinamide | Organocatalyst | Aldol Reaction | Good yields and selectivity | mdpi.com |

| P411-PYS-5149 | Biocatalyst (Engineered Enzyme) | Intramolecular C-H Amination | Up to 74% yield, 99:1 er | acs.org |

| Gold(I) with JohnPhos-type ligand | Transition Metal | Enyne Cyclization | High enantioselectivity | researchgate.net |

| Cobalt with BOX ligand | Transition Metal | Asymmetric Hydromethylation | Outstanding enantioselectivity | nih.gov |

Configurational Stability and Stereoisomer Interconversion Studies

The configurational stability of the stereocenters in methyl 3-hydroxypyrrolidine-2-carboxylate is critical for its use as a chiral building block. Interconversion, or epimerization, of these centers can lead to a loss of optical purity. Studies have shown that the stability is often dependent on the reaction conditions.

A plausible mechanism for the interconversion of stereoisomers involves the reversible opening of the pyrrolidine ring under acidic conditions. researchgate.net Protonation of the ring nitrogen can facilitate the cleavage of a C-N bond, leading to a resonance-stabilized carbocation intermediate. The subsequent reformation of the C-N bond can occur from either face of the carbocation, leading to a mixture of diastereomers or racemization. researchgate.net

This interconversion can sometimes be exploited. For instance, crystallization-induced diastereomer transformation is a phenomenon where the less soluble diastereomer crystallizes from a solution in which the diastereomers are in equilibrium, driving the equilibrium towards the formation of the desired product. researchgate.net

Conversely, in many synthetic sequences, the stereochemistry is robust. For example, during the synthesis of 4-fluoro-L-proline isomers, a nucleophilic fluorination reaction proceeded with complete inversion of configuration, and the subsequent deprotection under acidic conditions did not compromise the stereochemical integrity of the product. ed.ac.uk This suggests that under carefully controlled conditions, the stereocenters are stable. The choice of protecting groups can also influence stability; for example, sterically bulky protecting groups can prevent intramolecular reactions that might otherwise lead to epimerization. ed.ac.uk

Strategies for Achieving High Optical Purity

The synthesis of enantiomerically pure compounds is a primary goal in pharmaceutical and fine chemical production. wikipedia.org For this compound and its derivatives, several strategies are employed to achieve high optical purity.

Chiral Pool Synthesis: As previously mentioned, starting with an enantiomerically pure natural product like L-proline or (2S,4R)-4-hydroxyproline is one of the most direct methods. researchgate.netnih.gov This strategy leverages the chirality provided by nature to produce optically pure targets, provided the reaction sequence does not induce racemization. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts, whether they are organocatalysts, transition metals, or enzymes, is a cornerstone of modern asymmetric synthesis. rsc.orgacs.org These methods generate chirality from achiral or racemic starting materials, often with very high levels of enantioselectivity (>99% ee). rsc.orgnih.gov For example, a biocatalytic approach using transaminases to trigger the cyclization of ω-chloroketones has produced chiral pyrrolidines with enantiomeric excesses greater than 95%. nih.gov

Chiral Resolution: This classical method involves separating a racemic mixture into its constituent enantiomers. One common technique is to react the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. nih.gov For example, a racemic pyrrolidine was resolved by forming camphanic ester diastereomers, which were then separated and hydrolyzed to yield the individual enantiomers in excellent yield. nih.gov

Process Optimization: Ensuring high optical purity also involves careful process control. This includes the selection of solvents, reagents, and protecting groups that minimize side reactions and prevent epimerization. google.com For instance, using silyl protecting groups for hydroxyl functions in certain pyrrolidine syntheses was found to be crucial for preventing side product formation and achieving high yields and purity. google.com

Applications As a Chiral Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

One notable area of application is in the synthesis of excitatory amino acids, such as the kainoid family. For instance, the stereocontrolled total synthesis of (–)-kainic acid has been achieved using strategies that rely on the construction of a substituted pyrrolidine (B122466) ring. acs.org Methodologies involving the regio- and stereoselective lithiation of a pyrrolidine ring, followed by carboxylation, highlight the importance of having a pre-functionalized and stereochemically defined pyrrolidine starting material. acs.org Derivatives of hydroxyproline (B1673980), a class to which methyl 3-hydroxypyrrolidine-2-carboxylate belongs, are fundamental in synthesizing advanced intermediates for a variety of complex molecules. smolecule.comnih.gov

The synthesis often begins with readily available chiral precursors like proline or 4-hydroxyproline (B1632879). nih.gov These are then chemically modified through various reactions, including hydroxylations and esterifications, to yield intermediates like this compound, which are then elaborated into the final complex targets. smolecule.com

Construction of Pyrrolidine-Based Scaffolds for Drug Discovery (Non-Clinical Focus)

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery due to its favorable properties. nih.gov Its non-planar, three-dimensional structure allows for a better exploration of chemical space compared to flat aromatic rings. nih.gov This 3D coverage is a desirable trait for ligands designed to interact with the complex topographical features of biological targets like enzymes and receptors. nih.gov

This compound is an excellent starting point for the construction of diverse pyrrolidine-based scaffolds for several reasons:

Multiple Functionalization Points: The secondary amine, hydroxyl group, and ester can be selectively modified to introduce a wide variety of substituents. This allows for the generation of large libraries of related compounds for screening.

Stereochemical Complexity: The presence of defined stereocenters allows for the synthesis of stereoisomerically pure compounds. This is crucial as different stereoisomers of a drug candidate can have vastly different biological activities and profiles. nih.gov

Bioisosteric Replacement: The pyrrolidine scaffold can act as a bioisostere for other cyclic systems, such as piperidines, in known active compounds. This "scaffold hopping" strategy can lead to the discovery of novel chemotypes with improved properties or new intellectual property positions. nih.gov

By systematically modifying the core of this compound, medicinal chemists can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with a biological target. This approach has been used to develop scaffolds for a range of therapeutic areas, including inhibitors of the glycine (B1666218) transporter 1 (GlyT1) and agents for central nervous system diseases. nih.govnih.gov

Development of Enzyme Inhibitors and Modulators: Mechanistic Insights

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The hydroxyl and carboxylate groups can mimic the functional groups of natural substrates and participate in key binding interactions within an enzyme's active site. smolecule.com

Derivatives of pyrrolidine are known to be effective inhibitors of various enzyme classes, including proteases. For example, pyrrolidine-based structures have been investigated as inhibitors of influenza neuraminidase, a type of glycoside hydrolase. nih.gov The development of inhibitors often involves creating peptidomimetic structures where the pyrrolidine ring replaces an amino acid residue of the natural substrate. This strategy has been successfully applied to target viral proteases, such as those from SARS-CoV-2. nih.gov

In vitro studies are essential to understand the mechanism of inhibition. These assays can determine whether a compound acts as a competitive, non-competitive, or irreversible inhibitor. For instance, studies on pyrrolidine-based inhibitors have shown they can act competitively, binding to the active site and preventing the natural substrate from accessing it. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Understanding how a ligand binds to its protein target is fundamental for structure-based drug design. drughunter.com Computational methods like molecular docking and experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate these interactions at an atomic level. nih.govdrughunter.com

Molecular docking studies on pyrrolidine derivatives have successfully predicted their binding modes within enzyme active sites. nih.govacs.org These studies reveal crucial interactions, such as:

Hydrogen Bonds: The hydroxyl and carboxylate groups of the pyrrolidine scaffold can form hydrogen bonds with polar amino acid residues in the binding pocket. nih.gov For example, docking studies of pyrrolidine derivatives into influenza neuraminidase identified key hydrogen bonding interactions with residues like Arg371 and Tyr406. nih.gov

Hydrophobic Interactions: The carbon framework of the pyrrolidine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues, such as Trp178 in neuraminidase. nih.gov

Electrostatic Interactions: The nitrogen atom in the pyrrolidine ring can be protonated, allowing for salt bridge formation with acidic residues like aspartate or glutamate (B1630785) in the target protein. acs.org

This detailed understanding of binding interactions allows for the rational design of more potent and selective inhibitors by modifying the scaffold to enhance these favorable contacts.

| Interaction Type | Potential Interacting Groups on Scaffold | Example Interacting Residues |

| Hydrogen Bonding | Hydroxyl, Carboxylate | Arginine (Arg), Tyrosine (Tyr) |

| Hydrophobic | Pyrrolidine Ring | Tryptophan (Trp), Leucine (Leu) |

| Electrostatic/Salt Bridge | Protonated Ring Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |

Utility in Peptide Chemistry and Proline Analogues Research

In peptide chemistry, this compound is considered an analogue of the naturally occurring amino acid proline, specifically a derivative of 3-hydroxyproline (B1217163). nih.govsigmaaldrich.com Proline is unique among the 20 proteinogenic amino acids because its secondary amine is part of a rigid ring, which significantly restricts the conformational flexibility of the peptide backbone. nih.gov

Incorporating proline analogues like 3-hydroxyproline into peptides is a common strategy to:

Induce Specific Secondary Structures: The conformational constraints imposed by the pyrrolidine ring can stabilize specific structures like β-turns or polyproline helices. nih.gov

Modulate Biological Activity: By altering the peptide's shape, analogues can enhance binding to a biological target or increase resistance to enzymatic degradation.

Probe Structure-Activity Relationships: Studying how substitutions on the proline ring affect a peptide's function provides valuable insights for designing peptidomimetics. nih.gov

Research has shown that the position and stereochemistry of the hydroxyl group are critical. For example, in collagen, which has a repeating Xaa-Yaa-Gly sequence, 4-hydroxyproline in the Yaa position significantly stabilizes the triple helix. In contrast, studies with peptides containing 3-hydroxyproline (3-Hyp) have shown that it can be destabilizing compared to proline, particularly when placed in the non-natural Yaa position. acs.orgwisc.edu This destabilization can be attributed to unfavorable steric clashes and the preference of the 3-Hyp ring for a pucker that is not ideal for the triple helix geometry. acs.org

| Proline Analogue Position | Effect on Collagen Triple Helix Stability | Reference |

| 4-Hyp in Yaa position | Stabilizing | wisc.edu |

| 3-Hyp in Xaa position | Slightly Destabilizing | acs.orgwisc.edu |

| 3-Hyp in Yaa position | Highly Destabilizing | acs.orgwisc.edu |

Integration into Chiral Hybrid Materials for Asymmetric Catalysis

The principles of asymmetric catalysis are crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. This compound and its derivatives can be used to create chiral catalysts. smolecule.com A particularly innovative approach is the integration of these chiral building blocks into hybrid organic-inorganic materials. rsc.org

Researchers have successfully prepared a chiral mesoporous hybrid material by incorporating a bis-silylated derivative of methyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate into a silica (B1680970) framework. rsc.org This process involves a sol-gel methodology that embeds the active pyrrolidine fragments within the material's structure. rsc.orgrsc.org

This hybrid material, named HybPyr, functions as an excellent heterogeneous and recyclable organocatalyst. rsc.org It has been shown to be highly effective in promoting the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives. rsc.org The key advantages of such a system include:

High Stereocontrol: The catalyst provides the chiral environment necessary to direct the reaction, leading to products with high diastereoselectivity and enantioselectivity. rsc.org

Heterogeneity and Recyclability: Being a solid material, the catalyst can be easily separated from the reaction mixture by filtration and reused multiple times, which is economically and environmentally advantageous. rsc.org

Stability: The inorganic silica framework provides a robust support that stabilizes the chiral organic fragments.

The success of these hybrid materials demonstrates the utility of pyrrolidine building blocks beyond their use in solution-phase synthesis, extending their application to the field of heterogeneous asymmetric catalysis. rsc.orgbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 3-hydroxypyrrolidine-2-carboxylate. Through a combination of one-dimensional and two-dimensional experiments, it is possible to confirm the molecular skeleton and determine the relative stereochemistry of the chiral centers at the C2 and C3 positions.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon atoms.

In the ¹H NMR spectrum of a stereoisomer like methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, the protons of the pyrrolidine (B122466) ring typically resonate in the range of 1.8 to 4.5 ppm. smolecule.com The methyl group protons of the ester functionality are expected to appear as a singlet at approximately 3.7 ppm. smolecule.com

The ¹³C NMR spectrum offers a wider chemical shift range, which minimizes signal overlap. nih.gov For a compound like methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, the carbonyl carbon of the ester group is characteristically found downfield at about 172 ppm, with the methoxy (B1213986) carbon appearing around 52 ppm. smolecule.com The carbons of the pyrrolidine ring would have distinct shifts based on their proximity to the nitrogen, hydroxyl, and carboxylate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the specific stereoisomer, solvent, and presence of a salt form (e.g., hydrochloride).

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~4.0 - 4.5 | ~60 - 65 |

| H3 | ~4.3 - 4.6 | ~70 - 75 |

| H4 (diastereotopic) | ~1.8 - 2.2 | ~35 - 40 |

| H5 (diastereotopic) | ~3.0 - 3.5 | ~50 - 55 |

| -OCH₃ | ~3.7 | ~52 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H2 with H3, H3 with the H4 protons, and the H4 protons with the H5 protons, confirming the sequence of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu This technique is invaluable for unambiguously assigning each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, such as linking the H2 signal to the C2 signal. nih.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is critical for piecing together the full molecular framework. For instance, an HMBC spectrum would show a correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O), confirming the methyl ester group. It would also show a correlation from the H2 proton to the carbonyl carbon, definitively placing the ester at the C2 position.

The coupling constant (J-value) between adjacent protons, measured from the high-resolution ¹H NMR spectrum, is a powerful tool for determining the relative stereochemistry. The magnitude of the ³JHH coupling constant between the proton at C2 (H2) and the proton at C3 (H3) is dependent on the dihedral angle between them, as described by the Karplus equation.

A cis relationship between the substituents at C2 and C3 would result in a different dihedral angle for H2-H3 compared to a trans relationship. This difference leads to a measurably different J-value. Analysis of related proline derivatives shows that J-values are routinely used to establish such stereochemical relationships. ed.ac.uk By comparing the observed J-value to established values for cis and trans isomers of similar 3-hydroxy-2-carboxypyrrolidine systems, the relative orientation of the hydroxyl and methyl carboxylate groups can be confidently assigned.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of the compound and, through analysis of its fragmentation patterns, offers corroborating evidence for its structure. When subjected to ionization (e.g., Electrospray Ionization - ESI), the molecule forms a protonated molecular ion, [M+H]⁺. By inducing fragmentation, a characteristic pattern of daughter ions is produced.

The fragmentation pathway can be predicted based on the functional groups present. libretexts.org For this compound, key fragmentation events would likely include:

Loss of Water: A neutral loss of H₂O (18 Da) from the protonated parent ion, driven by the hydroxyl group.

Loss of Methanol (B129727): A neutral loss of CH₃OH (32 Da) can also occur.

Loss of the Methoxycarbonyl Radical: Cleavage of the C2-C(O) bond could lead to the loss of the •COOCH₃ radical (59 Da).

Ring Cleavage: The pyrrolidine ring itself can fragment in various ways, leading to a series of smaller charged fragments.

A detailed investigation using high-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of each fragment, adding a high degree of confidence to the structural assignment. core.ac.uk

Table 2: Predicted ESI-MS Fragmentation for this compound (MW = 145.16)

| Ion | m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 146.076 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | 128.065 | Loss of water from the parent ion |

| [M+H - CH₃OH]⁺ | 114.055 | Loss of methanol from the parent ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. This technique provides the precise coordinates of each atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would unequivocally confirm:

The atomic connectivity.

The relative stereochemistry (cis or trans) of the hydroxyl and carboxylate groups.

The absolute stereochemistry (R/S configuration) at both C2 and C3. rsc.org

The preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist) in the solid state.

The process involves crystallizing the compound and then analyzing the diffraction pattern of X-rays passed through the crystal. nih.gov The resulting electron density map is interpreted to build a complete molecular model.

Chiral Chromatography (HPLC, UPLC) for Enantiomeric Excess and Purity Determination

The separation is achieved using a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188) or amylose, such as those found in Diacel Chiralpak columns. rsc.orgresearchgate.net The different stereoisomers interact with the chiral phase to varying degrees, resulting in different retention times.

A typical analysis would involve dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase, commonly a mixture of a non-polar solvent like heptane (B126788) and a polar solvent like ethanol, is optimized to achieve baseline separation of the stereoisomers. rsc.org Detection is often performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

| Stereoisomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| (2R, 3R)-enantiomer | 10.2 | 98,000 | 96.0% |

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving pyrrolidine (B122466) derivatives. acs.org Theoretical studies provide valuable insights into the formation of the pyrrolidine ring and the energetics of various transition states.

Research has shown that the formation of the pyrrolidine ring can proceed through various pathways, including cycloaddition reactions and ring contractions of larger heterocycles. acs.orgresearchgate.net For instance, the [3+2] cycloaddition between an azomethine ylide and an alkene is a common strategy for synthesizing substituted pyrrolidines. acs.org DFT calculations can model the transition state structures for such reactions, helping to predict the stereochemical outcome. acs.org

The energetics of these reactions are critical for understanding their feasibility and for optimizing reaction conditions. For example, in the synthesis of pyrrolidinedione derivatives, quantum chemical studies have been employed to investigate all stages of a one-pot synthesis, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. researchgate.net These studies calculate the energy barriers for each step, identifying the rate-determining step and providing a detailed energy profile of the reaction. researchgate.net

Furthermore, DFT calculations have been used to study the mechanism of cyclobutane (B1203170) synthesis from the contraction of pyrrolidines. acs.org These studies reveal that the rate-determining step is the simultaneous cleavage of two C–N bonds, leading to the release of N₂ and the formation of a 1,4-biradical intermediate. acs.orgnih.gov The subsequent barrierless collapse of this intermediate leads to the formation of the cyclobutane product. acs.orgnih.gov The activation energies calculated for these processes are in good agreement with experimental observations. nih.gov

| Reaction Type | Computational Method | Key Findings |

| Pyrrolidinedione Synthesis | Quantum Chemical Study | Elucidation of a multi-step reaction mechanism involving Michael addition, Nef-type rearrangement, and cyclization. Calculation of energy barriers for each step. researchgate.net |

| Cyclobutane Synthesis from Pyrrolidines | DFT Calculations | Identification of the rate-determining step as the cleavage of C-N bonds and release of N₂. Characterization of a 1,4-biradical intermediate. acs.orgnih.gov |

| [3+2] Cycloaddition | DFT Calculations | Modeling of transition state structures to predict stereoselectivity. acs.org |

| Iridium-Catalyzed Reductive Azomethine Ylide Generation | DFT Calculations | Uncovered a balance between asynchronicity and interaction energies of transition structures, which control selectivities. acs.org |

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine-2-carboxylates

The three-dimensional structure of pyrrolidine-2-carboxylates, including the title compound, is crucial for their function. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible conformations and dynamic behavior of these molecules.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The substituents on the ring significantly influence the preferred conformation. High-level ab initio quantum chemical calculations have been used to determine the most stable molecular structures of various pyrrolidinones. researchgate.net

MD simulations provide a dynamic picture of the molecule's behavior over time, revealing how it flexes and changes shape. nih.gov These simulations have been used to study the binding of pyrrolidine derivatives to biological targets, such as plasmepsin II, an enzyme from the malaria parasite. nih.gov By simulating the protein-ligand complex, researchers can gain insights into the binding mode and the flexibility of both the ligand and the protein. nih.gov

| System Studied | Computational Method | Key Findings |

| Pyrrolidinones | DFT Calculations | Determination of the most stable molecular structures. researchgate.net |

| Pyrrolidine Derivatives as Plasmepsin Inhibitors | Molecular Dynamics Simulations | Analysis of protein flexibility and generation of binding mode hypotheses. nih.gov |

| Pyrrolidine Enamines | Conformational Analysis | s-cis and s-trans conformers are similarly stable; conformational sampling is crucial for accurate predictions. researchgate.net |

| Peptides with 2-pyrrolidinemethanesulfonic acid | X-ray, NMR, IR, and computational studies | Peptides adopted β-turn and α-turn conformations in the crystalline state. nih.gov |

Electronic Structure Calculations for Reactivity and Selectivity Predictions

The electronic structure of a molecule dictates its reactivity and selectivity in chemical reactions. Electronic structure calculations, often performed using DFT, provide a wealth of information about the distribution of electrons and the nature of chemical bonds.

These calculations can determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.org The HOMO-LUMO gap is an important indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity. arabjchem.org

For substituted pyrrolidines, electronic structure calculations can help predict which sites on the molecule are most likely to react. For example, by calculating the partial charges on each atom, one can identify electrophilic and nucleophilic centers. This information is invaluable for predicting the outcome of reactions.

In the context of SNAr reactions, a combination of machine learning and DFT has been used to predict regioselectivity with high accuracy. nih.gov This hybrid approach uses machine learning to make initial predictions and then triggers more computationally expensive DFT calculations for less confident predictions, resulting in a fast and accurate workflow. nih.gov

| Property Calculated | Computational Method | Application |

| HOMO-LUMO Energies | DFT | Predicting molecular reactivity. arabjchem.org |

| Partial Atomic Charges | DFT | Identifying electrophilic and nucleophilic sites. |

| Transition State Energies | DFT | Predicting reaction selectivity. nih.gov |

In Silico Ligand-Receptor Interaction Studies and Molecular Docking (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsdr.org In the context of non-clinical research, this method is widely used to study the interactions between small molecules like methyl 3-hydroxypyrrolidine-2-carboxylate and various receptors or enzymes. nih.govnih.gov

These in silico studies can provide valuable insights into the binding mode of a ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. arabjchem.orgnih.gov For example, molecular docking studies have been performed on pyrrolidine derivatives to understand their inhibitory activity against enzymes like cyclooxygenase (COX) and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov

The results of docking studies can guide the design of new molecules with improved binding properties. By understanding how a ligand fits into a binding site, chemists can make targeted modifications to the ligand's structure to enhance its interactions with the receptor. arabjchem.org

Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time. arabjchem.orgnih.gov These simulations can reveal whether the ligand remains stably bound to the receptor or if it dissociates, providing a more dynamic and realistic picture of the interaction. arabjchem.org

| Ligand/Receptor System | Computational Method | Key Findings |

| Pyrrolidine derivatives / COX-1 and COX-2 | Molecular Docking | Identification of potential lead compounds for anti-inflammatory drug development. nih.gov |

| Pyrrolidine derivatives / Mcl-1 | Molecular Docking, MD Simulations | Uncovered the mode of interaction between ligands and the protein binding site, demonstrating the stability of the complexes. nih.gov |

| 3,4-disubstituted pyrrolidine sulfonamides / Dopamine transporter | Molecular Docking, MD Simulations | Predicted stable intermolecular interactions and identified a potential drug candidate. arabjchem.org |

| 3-hydroxy-3-pyrrolin-2-one derivatives / mPGES-1 | Virtual Screening, Molecular Docking | Identified novel inhibitors and their binding modes. nih.gov |

Prediction of Stereoselectivity in Asymmetric Transformations

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure or enriched form, is a cornerstone of modern organic chemistry. acs.org Computational methods play a crucial role in predicting and understanding the stereoselectivity of asymmetric transformations that lead to substituted pyrrolidines. nih.gov

For instance, in the asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines, intramolecular iridium-catalyzed allylic aminations have been employed. rsc.org The stereochemical outcome of such reactions can be controlled by the choice of a chiral ligand. rsc.org

DFT calculations can be used to model the transition states of the key stereodetermining step. mdpi.com By comparing the energies of the different transition states leading to the various possible stereoisomers, it is possible to predict which stereoisomer will be formed preferentially. These predictions can then be used to guide the selection of the optimal catalyst and reaction conditions to achieve the desired stereoselectivity. acs.org

The influence of substituents on stereoselectivity can also be investigated computationally. For example, in the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, the N-tert-butanesulfinyl group has a significant impact on the diastereoselectivity. acs.org Computational studies can help to rationalize this effect by examining the steric and electronic interactions in the transition state. acs.org

| Asymmetric Transformation | Computational Method | Key Findings |

| Iridium-catalyzed allylic aminations | Not specified in abstract | Control of relative stereochemistry of 2,5-substituents by choice of chiral ligand. rsc.org |

| [3+2] Cycloaddition with chiral N-tert-butanesulfinylazadienes | Computational Methods | Studied the influence of the N-tert-butanesulfinyl group on diastereoselectivity. acs.org |

| Proline-catalyzed aldol (B89426) reactions | DFT Calculations | Predicted stereoselectivities by modeling transition states. mdpi.com |

| Reduction of substituted pyrroles | Not specified in abstract | Achieved excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters. nih.gov |

Skeletal Transformations and Ring System Modifications

Ring Expansion Reactions to Piperidine (B6355638) Derivatives

The conversion of the five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring is a significant transformation in synthetic organic chemistry, providing access to a different class of aza-heterocycles with distinct conformational preferences and biological activities. A key strategy for this one-carbon ring expansion involves the rearrangement of prolinol derivatives, which are structurally analogous to derivatives of methyl 3-hydroxypyrrolidine-2-carboxylate.

A notable method for achieving this transformation is through an aziridinium (B1262131) intermediate. nih.gov This process typically involves the activation of the hydroxyl group in a prolinol derivative, followed by intramolecular nucleophilic attack by the nitrogen atom to form a strained aziridinium ion. Subsequent regioselective opening of this intermediate by a nucleophile leads to the formation of a 3-substituted piperidine. The regioselectivity of the nucleophilic attack is influenced by the nature of the substituents on both the nitrogen atom and the C4 position of the initial pyrrolidine ring. nih.gov Depending on the nucleophile and reaction conditions, this ring expansion can proceed under either thermodynamic or kinetic control, yielding piperidine derivatives in good yields and high enantiomeric excess. nih.gov

For instance, the diastereoselective synthesis of (2S,4S)- and (2S,4R)-5-hydroxypipecolic acid has been achieved through a regioisomeric ring expansion of proline derivatives, followed by stereoselective reduction. organic-chemistry.org These resulting piperidine derivatives serve as valuable fragments for the synthesis of novel cysteine protease inhibitors. organic-chemistry.org

Table 1: Examples of Ring Expansion of Proline Derivatives to Piperidines

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| Prolinol derivatives | Activation of OH, nucleophile | 3-Substituted piperidines | Formation of an aziridinium intermediate; good yields and enantiomeric excess. nih.gov | nih.gov |

| Proline derivatives | Regioisomeric ring expansion, stereoselective reduction | (2S,4S)- and (2S,4R)-5-Hydroxypipecolic acid | Diastereoselective synthesis; products are fragments for protease inhibitors. organic-chemistry.org | organic-chemistry.org |

Ring Contraction Strategies

While less common than ring expansion, the contraction of a six-membered piperidine ring to a five-membered pyrrolidine ring is another strategic skeletal transformation. Although specific examples starting directly from a piperidine analog of this compound are not prevalent in the literature, established methodologies for ring contraction can be conceptually applied.

One such strategy is the Favorskii rearrangement of α-haloketones. In a hypothetical scenario, a suitably functionalized piperidone derived from this compound could undergo halogenation at the α-position. Treatment with a base would then induce a rearrangement, leading to a five-membered ring carboxylic acid derivative.

Another conceptual approach involves photochemical methods or Wolff rearrangements of α-diazoketones derived from piperidones. These reactions can lead to the extrusion of nitrogen gas and subsequent ring contraction to form a pyrrolidine derivative. The change in ring size from a six-membered piperidine to a five-membered pyrrolidine results in significant alterations to the molecule's backbone and ring structure. nih.gov

Annulation and Heterocycle Fusion Reactions Involving the Pyrrolidine Core

The pyrrolidine ring of this compound and its derivatives can serve as a foundation for the construction of fused polycyclic systems through annulation and heterocycle fusion reactions. These reactions create complex, three-dimensional architectures often found in natural products and therapeutic agents.

One powerful approach is the use of dipolar cycloaddition reactions. Azomethine ylides, which can be generated in situ from proline esters or related compounds, react with various dipolarophiles to yield highly substituted pyrrolidine-fused heterocycles in a diastereoselective manner. mdpi.com This method provides an efficient route to pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives through a three-component domino process. mdpi.com

Furthermore, the functional groups on the pyrrolidine ring can be utilized to build fused systems. For example, the synthesis of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been accomplished. nih.gov This involved a series of transformations including hydrolysis of an ester group to a carboxylic acid, followed by an intramolecular CDI-mediated lactamization to form the fused pyrrolidone ring. nih.gov

Microwave-assisted synthesis has also been employed for the N-alkylation of pyrrolidine-fused chlorins, demonstrating another avenue for creating complex fused systems. mdpi.com This strategy allows for the introduction of various functionalities onto the pyrrolidine nitrogen, leading to a library of custom-tailored N-functionalized chlorins. mdpi.com Mechanochemical methods have also been successfully used to synthesize proline-proline diketopiperazines, which are fused bicyclic systems, through a deprotection-cyclization sequence. beilstein-journals.org

Table 2: Examples of Annulation and Heterocycle Fusion Reactions

| Starting Material/Precursor | Reaction Type | Product | Key Features | Reference |

| Glycine (B1666218) methyl ester, formylpyrazole, maleimide | 1,3-Dipolar cycloaddition | Pyrazolylpyrrolizine derivatives | Three-component domino process; diastereoselective. mdpi.com | mdpi.com |

| Pyrrole dicarboxylate derivative | Intramolecular lactamization | 2-Pyrrolidone-fused pyrrole | Stepwise synthesis involving hydrolysis and CDI-mediated cyclization. nih.gov | nih.gov |

| NH pyrrolidine-fused chlorin | Microwave-assisted N-alkylation | N-functionalized pyrrolidine-fused chlorins | Efficient functionalization of the pyrrolidine nitrogen. mdpi.com | mdpi.com |

| Proline derivatives | Mechanochemical deprotection-cyclization | Proline-proline diketopiperazines | Solvent-free synthesis; high stereoselectivity. beilstein-journals.org | beilstein-journals.org |

Q & A

What diastereoselective synthesis methods are recommended for preparing methyl 3-hydroxypyrrolidine-2-carboxylate derivatives, and how do reaction conditions influence stereochemical outcomes?

Answer:

A diastereoselective approach involves cyclization of substituted β-keto esters with aryl/heteroaryl aldehydes under acidic conditions. For example, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via a one-pot protocol using trifluoroacetic acid (TFA) as a catalyst, achieving high diastereoselectivity (dr > 10:1) . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intramolecular hydrogen bonding, favoring specific transition states.

- Temperature : Lower temperatures (0–5°C) reduce epimerization risks.

- Acid strength : Strong Brønsted acids (e.g., TFA) promote iminium intermediate formation, critical for stereocontrol.

Validate stereochemistry via - NOESY NMR and single-crystal X-ray diffraction (SHELXL refinement) .

How can researchers resolve discrepancies in reported diastereomer ratios for this compound derivatives?

Answer:

Contradictions often arise from:

- Epimerization during workup : Prolonged exposure to basic/aqueous conditions can invert stereochemistry. Quench reactions rapidly and use mild extraction protocols (e.g., saturated NaHCO instead of NaOH) .

- Analytical limitations : Overlapping signals in NMR may obscure dr values. Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient for accurate quantification .

- Crystallization bias : Recrystallization may selectively isolate one diastereomer. Report both crude and purified dr values to clarify inherent selectivity .

What advanced structural characterization techniques are essential for confirming the absolute configuration of this compound stereoisomers?

Answer:

- X-ray crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen-bonding networks) that stabilize specific conformers .

- Vibrational circular dichroism (VCD) : Resolves ambiguities in solution-state configurations by correlating experimental and DFT-simulated spectra .

- Cremer-Pople puckering parameters : Quantify ring puckering (e.g., , , ) to distinguish chair, envelope, or twist conformations via DFT geometry optimization (B3LYP/6-311+G(d,p)) .

How does the pyrrolidine ring conformation influence the biological activity of this compound derivatives?

Answer:

- Hydrogen-bonding capacity : The 3-hydroxyl group adopts axial or equatorial positions depending on puckering, affecting interactions with target enzymes (e.g., proteases). Use molecular docking (AutoDock Vina) to predict binding modes .

- Solvent accessibility : Envelope conformations expose the carboxylate group, enhancing solubility and pharmacokinetic properties. Validate via MD simulations (AMBER) in explicit solvent models .

- Pharmacophore mapping : Compare bioactive conformations (Cambridge Structural Database) to identify critical spatial arrangements of hydroxyl and carboxylate groups .

What computational strategies are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Fukui function analysis : Calculate electrophilicity indices () at the carbonyl carbon using Gaussian09 (M06-2X/cc-pVTZ) to predict sites for nucleophilic attack .

- Transition state modeling : Use QM/MM (ONIOM) to simulate reaction pathways, focusing on stereoelectronic effects of the hydroxyl group on activation barriers .

- Solvent effects : Include PCM models (e.g., water, DMSO) to assess solvent-assisted proton transfer steps in ester hydrolysis .

How should researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

Answer:

- Flow chemistry : Continuous flow reactors minimize epimerization by reducing residence time at elevated temperatures .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions (e.g., pH, temperature) dynamically .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported TFA) improve recyclability and reduce acid leaching, preserving dr values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |